molecular formula C16H13N3O3 B14285439 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile CAS No. 140614-02-4

2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile

Cat. No.: B14285439
CAS No.: 140614-02-4
M. Wt: 295.29 g/mol
InChI Key: QDTSNMWCNDOQRY-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is a synthetic organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system substituted with a nitro-pyrrole moiety and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and acetophenone derivatives, under acidic or basic conditions.

    Introduction of the Nitro-Pyrrole Moiety: The nitro-pyrrole moiety can be introduced through a nitration reaction of a pyrrole derivative, followed by coupling with the benzopyran core using a suitable coupling reagent, such as a palladium catalyst.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide or potassium cyanide, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents, such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonitrile group can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.

    Substitution: Sodium cyanide, potassium cyanide, amines, alcohols, appropriate solvents, and temperature control.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzopyran core.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro-pyrrole moiety and the benzopyran core may contribute to the compound’s ability to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.

    2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carboxylic acid: Similar structure with a carboxylic acid group instead of a carbonitrile group.

    2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-methyl ester: Similar structure with a methyl ester group instead of a carbonitrile group.

Uniqueness

2,2-Dimethyl-4-(3-nitro-1H-pyrrol-1-yl)-2H-1-benzopyran-6-carbonitrile is unique due to the presence of the carbonitrile group, which can influence its reactivity and biological activity. The combination of the nitro-pyrrole moiety and the benzopyran core also contributes to its distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

CAS No.

140614-02-4

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

2,2-dimethyl-4-(3-nitropyrrol-1-yl)chromene-6-carbonitrile

InChI

InChI=1S/C16H13N3O3/c1-16(2)8-14(18-6-5-12(10-18)19(20)21)13-7-11(9-17)3-4-15(13)22-16/h3-8,10H,1-2H3

InChI Key

QDTSNMWCNDOQRY-UHFFFAOYSA-N

Canonical SMILES

CC1(C=C(C2=C(O1)C=CC(=C2)C#N)N3C=CC(=C3)[N+](=O)[O-])C

Origin of Product

United States

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